![molecular formula C21H21ClN2OS B4878649 1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4878649.png)
1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(2-methylphenyl)piperazine
Overview
Description
1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(2-methylphenyl)piperazine is a chemical compound that has been of interest to scientific researchers due to its potential therapeutic applications. This compound is also known as Lu AA21004 and has been studied for its potential use in the treatment of various neuropsychiatric disorders.
Mechanism of Action
The mechanism of action of 1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(2-methylphenyl)piperazine involves its binding to serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors. This binding results in the modulation of serotonin signaling in the brain, which is believed to be involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(2-methylphenyl)piperazine are still being studied. However, it has been shown to have anxiolytic and antidepressant effects in animal models. This compound has also been shown to have a positive effect on cognitive function in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(2-methylphenyl)piperazine in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of serotonin in neuropsychiatric disorders. However, one limitation of using this compound is its potential toxicity, which can affect the results of experiments.
Future Directions
There are several future directions for the study of 1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(2-methylphenyl)piperazine. One direction is the development of more selective compounds that target specific serotonin receptors. Another direction is the study of the long-term effects of this compound on the brain and behavior. Additionally, this compound could be studied in combination with other drugs to determine its potential use in combination therapy for neuropsychiatric disorders.
Scientific Research Applications
1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(2-methylphenyl)piperazine has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders such as depression, anxiety, and schizophrenia. This compound has been shown to have a high affinity for serotonin receptors, which are involved in the regulation of mood and behavior.
properties
IUPAC Name |
(3-chloro-6-methyl-1-benzothiophen-2-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2OS/c1-14-7-8-16-18(13-14)26-20(19(16)22)21(25)24-11-9-23(10-12-24)17-6-4-3-5-15(17)2/h3-8,13H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXZEEAAQXUWTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCN(CC3)C4=CC=CC=C4C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-6-methyl-1-benzothiophen-2-yl)[4-(2-methylphenyl)piperazin-1-yl]methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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